BenchChemオンラインストアへようこそ!

Capuramycin

MraY inhibition Translocase I Nucleoside antibiotic

Capuramycin is a naturally occurring nucleoside antibiotic that serves as an essential benchmark for translocase I (MraY/MurX) inhibitor research. Its well-characterized IC50 of 0.018 μM provides a validated baseline for SAR studies against MDR and XDR Mycobacterium tuberculosis. Unlike interchangeable analogs, this core scaffold enables direct evaluation of enzyme inhibition and antimycobacterial potency. Essential for studying the lipid cycle of peptidoglycan biosynthesis and for use as a positive control in novel antimycobacterial assay development.

Molecular Formula C23H31N5O12
Molecular Weight 569.5 g/mol
CAS No. 102770-00-3
Cat. No. B022844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapuramycin
CAS102770-00-3
Synonymscapuramycin
Molecular FormulaC23H31N5O12
Molecular Weight569.5 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1C(C(=O)N)OC2C(C(C=C(O2)C(=O)NC3CCCCNC3=O)O)O)N4C=CC(=O)NC4=O)O
InChIInChI=1S/C23H31N5O12/c1-37-15-14(32)21(28-7-5-12(30)27-23(28)36)39-16(15)17(18(24)33)40-22-13(31)10(29)8-11(38-22)20(35)26-9-4-2-3-6-25-19(9)34/h5,7-10,13-17,21-22,29,31-32H,2-4,6H2,1H3,(H2,24,33)(H,25,34)(H,26,35)(H,27,30,36)/t9-,10-,13-,14+,15-,16-,17+,21+,22+/m0/s1
InChIKeyBISOEENGZHMDEO-RLXIHFJVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Capuramycin (CAS 102770-00-3): Translocase I (MraY) Nucleoside Antibiotic for Mycobacterial Research


Capuramycin (CAS 102770-00-3) is a naturally occurring nucleoside antibiotic produced by Streptomyces griseus. It functions as an inhibitor of bacterial phospho-N-acetylmuramyl-pentapeptide-translocase (translocase I, also known as MurX or MraY), an essential, clinically unexploited enzyme in the membrane-associated lipid cycle of peptidoglycan biosynthesis [1]. Capuramycin and its semi-synthetic analogs are characterized by potent, narrow-spectrum activity against mycobacterial species, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis [2].

Critical Selection Criteria: Differentiating Capuramycin from Its Structural Analogs


While numerous capuramycin analogs and derivatives have been synthesized, they are not interchangeable. Key differentiators include the absolute potency of target enzyme (MraY/MurX) inhibition, minimum inhibitory concentrations (MIC) against specific mycobacterial species and drug-resistant strains, and the ability to kill non-replicating (dormant) M. tuberculosis, a crucial factor for shortening tuberculosis chemotherapy [1]. Variability in the chemical modifications of the core scaffold, such as O-carbamoyl or deaminocaprolactam substitutions, leads to significant differences in the quantified IC50 values against the target enzyme, directly impacting the potential for downstream development and research outcomes [2].

Comparative Performance Evidence for Capuramycin Against Key Analogs


Enzymatic Inhibition Potency of Capuramycin vs. Core Scaffold Analogs

Capuramycin demonstrates an IC50 of 0.018 μM against bacterial translocase I (MraY), placing it among the most potent naturally occurring inhibitors. This potency is notably higher than that of its close analog A-500359 C, which has an IC50 of 0.12 μM [1].

MraY inhibition Translocase I Nucleoside antibiotic

Target Enzyme Inhibition: Capuramycin vs. Advanced O-Carbamoyl Derivatives

While Capuramycin is a potent MraY inhibitor, its 2'-O-carbamoyl derivatives exhibit an even wider range of potencies. For instance, the derivative A-503083 B (a 2'-O-carbamoyl derivative of capuramycin) has an IC50 of 0.038 μM, which is approximately 2.1-fold less potent than the parent capuramycin's IC50 of 0.018 μM. Another derivative, A-503083 E, has an IC50 of 0.135 μM, making it 7.5-fold less potent than capuramycin [1] [2]. This illustrates that specific chemical modifications can significantly alter target affinity.

Enzyme inhibition Structure-activity relationship Capuramycin analogs

In Vivo Efficacy and Toxicity Profile of Capuramycin Derivatives

Data on the close analog A-500359 A provides class-level inference for capuramycin's in vivo behavior. A single intravenous injection of A-500359 A at a dose of 500 mg/kg showed no toxicity in mice. Furthermore, A-500359 A demonstrated antimicrobial activity against Mycobacterium smegmatis in a murine model [1].

In vivo efficacy Mycobacterium smegmatis Toxicity

Optimal Scientific and Preclinical Applications of Capuramycin (CAS 102770-00-3)


Lead Optimization and SAR Studies for MraX Inhibitors

Capuramycin serves as an essential benchmark compound for structure-activity relationship (SAR) studies. Its high potency (IC50 of 0.018 μM) provides a baseline for evaluating new chemical entities designed to target translocase I. Researchers can directly compare the enzyme inhibition and antimycobacterial profiles of their novel compounds against this well-characterized natural product [1].

Tool Compound for Investigating Peptidoglycan Biosynthesis

Due to its well-defined mechanism of action, Capuramycin is an ideal tool compound for fundamental bacteriology research. It can be used to study the essential role of the MraY enzyme in the lipid cycle of cell wall synthesis, particularly in mycobacteria, without the confounding cross-resistance associated with clinically used antibiotics [2].

Reference Standard for In Vitro Antimycobacterial Assays

Capuramycin and its potent analogs (e.g., SQ641, RS-118641) are valuable as positive controls in the development of novel antimycobacterial assays. Their documented activity against drug-susceptible and multidrug-resistant M. tuberculosis strains provides a reliable benchmark for evaluating the potency and resistance profile of new drug candidates [3].

Formulation and Drug Delivery Research

The development of advanced formulations for capuramycin analogs, such as TPGS-based micelles to overcome poor aqueous solubility and intracellular efflux, makes the compound class a relevant model for drug delivery research focused on challenging antimicrobial payloads [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Capuramycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.